molecular formula C6H12N2O2S B2728348 Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide CAS No. 2193058-67-0

Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide

Cat. No.: B2728348
CAS No.: 2193058-67-0
M. Wt: 176.23
InChI Key: VNNMLQZYEMOKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide is a cyclic molecule with the molecular formula C6H12N2O2S and a molecular weight of 176.23. This compound has garnered attention due to its versatile applications in various fields of research and industry.

Mechanism of Action

Target of Action

Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide is a molecule that has found a wide range of applications in various fields of research and industry

Mode of Action

. This suggests that this compound might interact with its targets, potentially leading to changes in cellular processes.

Biochemical Pathways

. This suggests that this compound might affect multiple biochemical pathways and have downstream effects on various cellular processes.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide are not fully understood. It is known that many functional groups attached to the ring are responsible for the activity of similar compounds . For instance, the biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, a compound with a similar structure, include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation .

Cellular Effects

The cellular effects of this compound are not well-documented. Based on its structural similarity to 1,2,4-benzothiadiazine-1,1-dioxide, it may have a wide range of effects on various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It has been reported that a new derivative of a similar compound showed binding affinities at the AMPA receptor .

Preparation Methods

The synthesis of Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide involves several synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide has found a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial and anticancer properties . Additionally, it is used in various industrial applications due to its unique chemical properties.

Comparison with Similar Compounds

Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide can be compared with other similar compounds such as 1,3,4-thiadiazoles and 1,2,4-triazolopyrimidines . These compounds share some structural similarities but differ in their specific chemical properties and biological activities . The uniqueness of this compound lies in its specific molecular structure and the resulting diverse applications.

Properties

IUPAC Name

2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S/c9-11(10)5-3-7-6-2-1-4-8(6)11/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNMLQZYEMOKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2NCCS(=O)(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.